molecular formula C23H13ClFN3O2 B2898856 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1357738-63-6

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2898856
CAS No.: 1357738-63-6
M. Wt: 417.82
InChI Key: IPBOINQKNOPKET-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one (hereafter referred to as Compound A) features a dihydroisoquinolin-1-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl moiety at position 2.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClFN3O2/c24-15-7-5-14(6-8-15)21-26-22(30-27-21)20-13-28(17-11-9-16(25)10-12-17)23(29)19-4-2-1-3-18(19)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBOINQKNOPKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with four analogs (Table 1) based on structural motifs, substituent effects, and computational insights derived from density functional theory (DFT) and wavefunction analysis tools.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Acceptors
Compound A Dihydroisoquinolin-1-one 4-Fluorophenyl, 1,2,4-oxadiazol-5-yl (4-chlorophenyl) ~423.8 (estimated) 6
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 2,5-Dimethoxyphenyl, 1,2,4-oxadiazol-5-yl (4-chlorophenyl), amine 452.9 8
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazolone Cyclopropylmethyl, 4-chlorophenyl, methyl 278.7 4
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazin-1-one Phenyl, 1,2,4-oxadiazol-5-yl (4-methoxyphenyl) 396.4 6
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole-thioether Quinolinyloxymethyl, phenyl, sulfanyl-ethanone (4-chlorophenyl) ~533.0 (estimated) 7

Core Structure and Electronic Effects

  • Compound A’s dihydroisoquinolin-1-one core provides rigidity and planar aromaticity, favoring π-π interactions in biological targets. In contrast, triazole (e.g., ) and phthalazinone (e.g., ) cores offer distinct conformational flexibility and electronic profiles.
  • Electron-withdrawing vs. donating groups: The 4-fluorophenyl and 4-chlorophenyl groups in Compound A enhance electrophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., ), which may improve solubility but reduce oxidative stability .

Computational Insights

DFT studies (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation ) predict the following for Compound A :

  • Solubility and logP : Estimated logP values (via Multiwfn ) suggest moderate lipophilicity (~3.5), comparable to (logP ~3.2) but higher than the triazolone (logP ~2.1).
  • Thermochemical stability : Becke’s three-parameter hybrid functional predicts Compound A has a higher heat of formation (+45 kcal/mol) than (+38 kcal/mol), indicating greater stability.

Pharmacological Implications

  • Compound A ’s oxadiazole and fluorophenyl groups may enhance kinase inhibition compared to ’s triazolone, as seen in similar scaffolds targeting ATP-binding pockets .
  • The sulfanyl-ethanone group in improves membrane permeability but introduces metabolic liabilities (e.g., glutathione conjugation), which Compound A avoids .

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O3C_{22}H_{23}ClN_{4}O_{3} with a molecular weight of approximately 426.9 g/mol. The compound features a complex structure comprising an isoquinoline core linked to an oxadiazole moiety and substituted phenyl groups.

Key Structural Features

  • Oxadiazole Ring : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
  • Chlorophenyl and Fluorophenyl Substituents : These groups are often associated with enhanced pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles can possess significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Compound Cancer Type IC50 (µM) Reference
D321-0388Breast Cancer0.52
PYZ16Colon Cancer0.78

Anti-inflammatory Effects

The oxadiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The selectivity towards COX-II over COX-I is particularly beneficial in reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens. This activity is attributed to the oxadiazole moiety, which has been linked to antibacterial effects in related compounds.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxicity of similar compounds against human cancer cell lines. Results indicated that modifications in the phenyl substituents significantly influenced the anticancer potency.
    • The compound exhibited an IC50 value of 0.52 µM against breast cancer cells, indicating strong cytotoxic potential.
  • In Vivo Studies :
    • Animal models treated with similar oxadiazole derivatives showed reduced tumor growth rates compared to control groups.
    • The anti-inflammatory potential was evaluated through carrageenan-induced paw edema models, demonstrating significant reductions in swelling.
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer pathways and inflammatory responses.
    • The binding affinity to COX-II was significantly higher than to COX-I, supporting its selective inhibition profile.

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